

An In-depth Technical Guide to the Chemical Structure of Iboxamycin

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Compound of Interest

Compound Name: **Iboxamycin**

Cat. No.: **B15563361**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and mechanism of action of **iboxamycin**, a novel synthetic lincosamide antibiotic. **Iboxamycin** has demonstrated significant potency against a broad spectrum of multidrug-resistant bacteria, making it a subject of considerable interest in the field of antibiotic development.

Core Chemical Structure and Identification

Iboxamycin is a synthetic oxepanoprolinamide antibiotic, distinguished by a unique, rigid, fused bicyclic amino acid residue attached to the aminoctose moiety of clindamycin.^[1] This novel scaffold is a key contributor to its enhanced biological activity and ability to overcome common resistance mechanisms.^[2] The definitive stereochemistry and structural details were confirmed through single-crystal X-ray analysis.

Chemical Identifiers

Identifier	Value
IUPAC Name	(4S,5aS,8S,8aR)-N-{(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-4-(2-methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-2H-oxepino[2,3-c]pyrrole-8-carboxamide[1]
Chemical Formula	C ₂₂ H ₃₉ ClN ₂ O ₆ S[1]
Molar Mass	495.07 g·mol ⁻¹ [1]
SMILES	C--INVALID-LINK--SC)O)O)O)NC(=O) [C@@H]2[C@H]3--INVALID-LINK-- CC(C)C)CN2">C@@HCl[1]

| [Synonyms](#) | IBX, OPP-3 |

Crystallographic and Physicochemical Data

The three-dimensional structure of **iboxamycin** was unequivocally established by X-ray crystallography. This analysis provided crucial insights into the conformation of the molecule, which informs its interaction with the bacterial ribosome.

Table 2.1: Crystallographic Data

Parameter	Value	Reference
Deposition Code	CCDC 1949345	
Crystal System	Orthorhombic	

| [Confirmation](#) | Confirmed all stereochemistry and structural details | |

Table 2.2: Calculated Physicochemical Properties

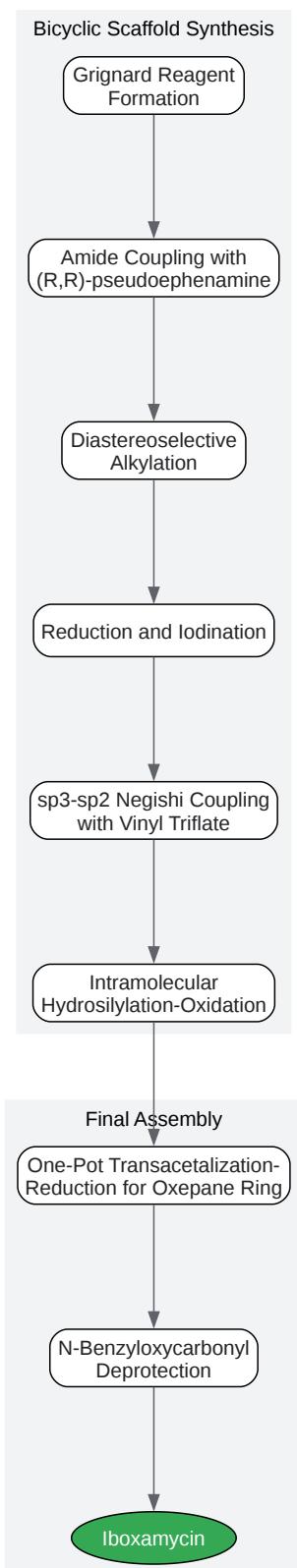
Property	Value	Reference
Hydrogen Bond Acceptors	8	
Hydrogen Bond Donors	5	
Rotatable Bonds	8	
Topological Polar Surface Area	145.58 Å ²	
XLogP	2.71	

| Lipinski's Rules Broken | 0 ||

Note: Spectroscopic data including ¹H NMR, ¹³C NMR, and mass spectrometry were used to characterize **iboxamycin** and its synthetic intermediates. Detailed experimental data and spectra are available in the supporting information of the primary publication by Mason et al. (2021).

Overview of Chemical Synthesis

The development of a practical, gram-scale synthesis of **iboxamycin** was a critical step, enabling extensive biological evaluation. The route, developed by the Myers laboratory, features several key transformations to construct the complex bicyclic scaffold and couple it with the amino sugar component.

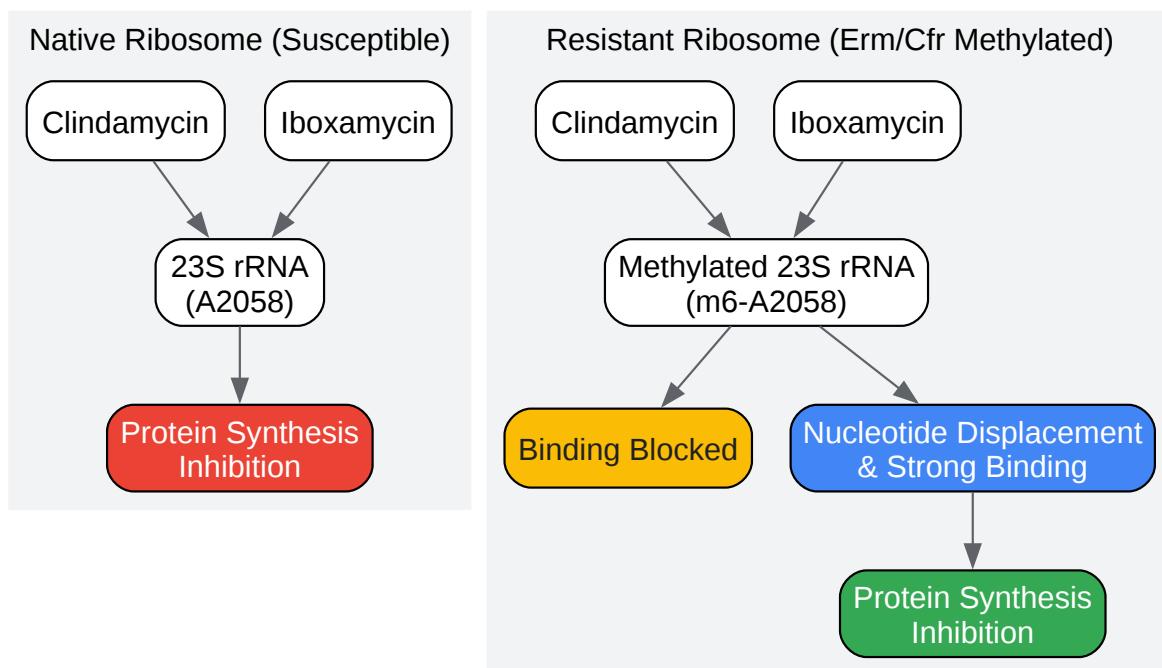


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Caption: Key workflow for the gram-scale synthesis of **iboxamycin**.

Mechanism of Action and Ribosomal Interaction

Iboxamycin exerts its bacteriostatic effect by inhibiting protein synthesis.^{[1][2]} It binds to the peptidyl transferase center (PTC) on the 23S rRNA of the large (50S) ribosomal subunit. A key feature of **iboxamycin** is its ability to overcome resistance conferred by Erm and Cfr methyltransferases. These enzymes methylate adenosine A2058 in the PTC, sterically hindering the binding of most macrolide, lincosamide, and streptogramin B antibiotics. X-ray crystallography studies revealed that **iboxamycin** induces a conformational change, displacing the methylated nucleotide and binding tightly into a deep pocket of the ribosome, thereby evading this common resistance mechanism.



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Caption: **Iboxamycin**'s mechanism for overcoming ribosomal resistance.

Quantitative Biological Data

Iboxamycin's novel structure translates to significantly improved binding affinity for the bacterial ribosome and potent activity against a wide range of pathogens.

Table 5.1: Ribosomal Binding Affinity (vs. E. coli Ribosomes)

Compound	Apparent Dissociation Constant (Kd, app)	Apparent Inhibition Constant (Ki, app)	Fold Improvement (vs. Clindamycin)	Reference
Iboxamycin	34 ± 14 nM	41 ± 30 nM	~70x	

| Clindamycin | - | 2.7 ± 1.1 μM | - | |

Table 5.2: Selected Minimum Inhibitory Concentrations (MIC)

Organism	Resistance Phenotype	Iboxamycin MIC	Reference
Staphylococcus aureus (MRSA)	erm(C)	2 mg/L (MIC₉₀)	[3]
Staphylococcus aureus (MRSA)	erm(A)	2 mg/L (MIC ₉₀)	[3]
Enterococcus faecalis	ΔlساA, lساA expressed	0.5 μg/mL	[2]
Listeria monocytogenes	Wild Type	0.125–0.5 mg/L	
Escherichia coli	Cephalosporin, Fluoroquinolone, Tetracycline, Aminoglycoside Resistant	8 μg/mL	

| Neisseria gonorrhoeae | Clinical Strain | 0.125 μg/mL | |

Key Experimental Protocols

The following are condensed versions of protocols described in the literature. For complete, detailed methodologies, readers are directed to the cited publications and their supplementary information.

Chemical Synthesis of Iboxamycin (Final Step)

Protocol: N-Cbz Deprotection This procedure describes the final deprotection step to yield **iboxamycin** free base, adapted from Mason et al. (2021).

- The N-Cbz protected **iboxamycin** precursor is dissolved in tetrahydrofuran (THF).
- One full equivalent of 10% palladium on carbon (Pd/C) is added to the solution. The use of a full equivalent is noted to counteract potential catalyst poisoning by the methylthio group.
- The reaction vessel is purged and placed under an atmosphere of dihydrogen (H₂, 1 atm).
- The mixture is stirred at 23 °C for approximately 5 hours.
- Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
- The filtrate is concentrated, and the residue is purified by flash-column chromatography. The eluent system contains 1% ammonium hydroxide to isolate the free-base form.
- The final product, **iboxamycin**, is obtained as a white powder. Recrystallization from absolute ethanol can be performed to yield fine white needles for further purification.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution MIC Assay This protocol is based on the general guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and as applied in studies on **iboxamycin**.[\[2\]](#)[\[3\]](#)

- Media Preparation: Prepare Mueller-Hinton Broth (MHB) as per manufacturer or EUCAST guidelines. For fastidious organisms like *L. monocytogenes*, the media may be supplemented with lysed horse blood and β-NAD.[\[2\]](#)

- Antibiotic Dilution: Prepare a two-fold serial dilution of **iboxamycin** in the appropriate broth in a 96-well microtiter plate.
- Inoculum Preparation: Grow bacterial strains to the exponential phase. Dilute the culture to achieve a final standardized concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- Incubation: Inoculate the wells containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only). Incubate the plate at 37 °C for 16-20 hours (or longer, e.g., 48 hours for *L. monocytogenes*, as specified).[2]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.

Conclusion

The chemical structure of **iboxamycin** represents a significant advancement in the lincosamide class of antibiotics. Its synthetically crafted, rigid oxepanoproline scaffold is central to its high affinity for the bacterial ribosome and its remarkable ability to overcome clinically important mechanisms of resistance. The detailed structural and biological data presented here underscore the power of structure-guided, component-based synthesis to generate next-generation antibiotics in an era of increasing antimicrobial resistance.

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References

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